molecular formula C23H19N3O3 B11465873 4'-hydroxy-3'-(4-methoxyphenyl)-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one

4'-hydroxy-3'-(4-methoxyphenyl)-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one

Cat. No.: B11465873
M. Wt: 385.4 g/mol
InChI Key: QBIQXCWBQAYPDA-UHFFFAOYSA-N
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Description

3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds, specifically spiro[indole-quinazoline] derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes both indole and quinazoline moieties, makes it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatoic anhydride with an appropriate amine to form the quinazoline core, followed by cyclization with an indole derivative. The reaction conditions often include the use of catalysts such as β-cyclodextrin in an aqueous medium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazoline or indole moieties, potentially altering the biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of spiro[indole-quinazoline] derivatives.

Scientific Research Applications

3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinazoline moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(4-methoxyphenyl)-1-methyl-1,2,3’,4’-tetrahydro-1’H-spiro[indole-3,2’-quinazoline]-2,4’-dione apart is its spiro structure, which combines the properties of both indole and quinazoline derivatives. This unique configuration enhances its binding affinity and specificity towards certain biological targets, potentially leading to more effective therapeutic agents.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1'-methylspiro[1H-quinazoline-2,3'-indole]-2',4-dione

InChI

InChI=1S/C23H19N3O3/c1-25-20-10-6-4-8-18(20)23(22(25)28)24-19-9-5-3-7-17(19)21(27)26(23)15-11-13-16(29-2)14-12-15/h3-14,24H,1-2H3

InChI Key

QBIQXCWBQAYPDA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)OC

Origin of Product

United States

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